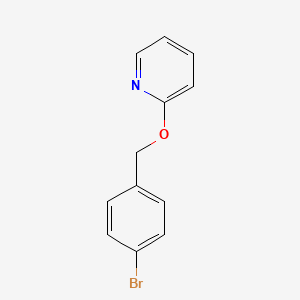

2-((4-Bromobenzyl)oxy)pyridine

Vue d'ensemble

Description

2-((4-Bromobenzyl)oxy)pyridine is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine, where the pyridine ring is substituted with a 4-bromobenzyl group through an oxygen atom.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Antiviral Properties

Pyridine derivatives, including 2-((4-Bromobenzyl)oxy)pyridine, have been investigated for their antimicrobial and antiviral activities. Research indicates that compounds containing the pyridine nucleus exhibit significant therapeutic properties against various pathogens. For instance, studies have demonstrated that certain pyridine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making them potential candidates for new antimicrobial agents in the context of rising antibiotic resistance .

Case Study: Antiviral Activity Against COVID-19

In light of the COVID-19 pandemic, there has been an increased focus on finding new antiviral agents. Pyridine compounds have shown promise in this area. A study highlighted the effectiveness of pyridine derivatives in inhibiting viral replication, suggesting that this compound could be further explored for its potential as an antiviral agent against SARS-CoV-2 .

Organic Synthesis

Intermediate in Chemical Reactions

This compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecular structures through various chemical reactions. The compound's unique functional groups allow it to participate in nucleophilic substitutions and coupling reactions, making it valuable in synthesizing other biologically active compounds .

Table: Synthesis Routes of this compound

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with bromobenzyl chloride | 85 |

| Coupling Reaction | Coupling with aryl halides | 75 |

| Microwave-assisted synthesis | Rapid synthesis under microwave conditions | 90 |

Materials Science

Polymer Applications

In materials science, pyridine derivatives are being explored for their role in developing advanced polymers. The incorporation of this compound into polymer matrices has been studied for enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in creating materials for coatings and adhesives .

Case Study: Polymer Enhancement

Research has shown that adding pyridine derivatives to polymer formulations can improve their performance characteristics. For example, a study demonstrated that polymers containing this compound exhibited enhanced adhesion properties and resistance to environmental degradation .

Future Directions in Research

The ongoing research into the applications of this compound suggests several promising future directions:

- Development of New Antimicrobial Agents: Continued exploration of its efficacy against resistant bacterial strains.

- Synthesis of Novel Compounds: Investigating its use as a building block for synthesizing new therapeutic agents.

- Material Innovations: Enhancing polymer formulations for industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)oxy)pyridine typically involves the reaction of 4-bromobenzyl alcohol with 2-hydroxypyridine in the presence of a base. A common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-((4-Bromobenzyl)oxy)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding benzyl derivative

Common Reagents and Conditions

Substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is a typical reagent for reduction reactions

Major Products

Substitution: Products include various substituted benzyl derivatives.

Oxidation: Products include oxidized forms such as aldehydes or carboxylic acids.

Reduction: The major product is the dehalogenated benzyl derivative

Mécanisme D'action

The mechanism of action of 2-((4-Bromobenzyl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with its molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-((4-Chlorobenzyl)oxy)pyridine

- 2-((4-Methylbenzyl)oxy)pyridine

- 2-((4-Fluorobenzyl)oxy)pyridine

Uniqueness

2-((4-Bromobenzyl)oxy)pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .

Activité Biologique

2-((4-Bromobenzyl)oxy)pyridine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromobenzyl group attached to a pyridine ring via an ether linkage. Its unique structure suggests possible interactions with various biological targets, making it a candidate for further investigation in drug discovery and development.

- Molecular Formula : C12H12BrNO

- Molecular Weight : 270.13 g/mol

- Structural Formula :

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The bromine atom can enhance lipophilicity and potentially increase binding affinity to biological macromolecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated pyridine derivatives possess significant antibacterial and antifungal activities. The presence of the bromobenzyl group may contribute to these effects by facilitating interactions with microbial cell membranes or essential enzymes.

Anticancer Properties

Preliminary investigations suggest that this compound could have anticancer potential. Compounds with similar structures have been reported to inhibit key signaling pathways in cancer cells, such as those involving c-Met and VEGFR-2, which are critical for tumor growth and angiogenesis. The inhibition of these pathways can lead to reduced proliferation and increased apoptosis in cancer cells.

Case Studies

- Inhibition of ALK5 : A study on related pyridine derivatives demonstrated that they could act as selective inhibitors of ALK5 (activin-like kinase 5), which plays a significant role in tumorigenesis and fibrosis. Compounds with structural similarities showed IC50 values in the nanomolar range, indicating potent activity against this target .

- Cell Proliferation Assays : In vitro assays using various cancer cell lines have reported that similar compounds significantly inhibit cell proliferation. For example, one study found that certain pyridine derivatives exhibited IC50 values as low as 0.11 µM against c-Met, suggesting strong potential for therapeutic applications in oncology .

Data Table: Biological Activity Comparison

| Compound Name | Target | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | ALK5 | <0.025 | Anticancer |

| Similar Pyridine Derivative A | c-Met | 0.11 | Anticancer |

| Similar Pyridine Derivative B | VEGFR-2 | 0.19 | Anticancer |

| Halogenated Pyridine Derivative C | Bacterial Inhibition | <10 | Antimicrobial |

Propriétés

IUPAC Name |

2-[(4-bromophenyl)methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHIGHWZFXQXAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.